Tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate

basicity ionization pKa

Tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate (CAS 2260917-54-0) is a heteroatom-rich spirocyclic amine building block featuring a rigid 1-oxa-4-azaspiro[5.5]undecane core. The scaffold combines a tetrahydrofuran-type oxygen heterocycle and a piperidine-type nitrogen heterocycle sharing a single quaternary spiro carbon, with a Boc-protected amine at position 4 and a primary trans-9-amino group.

Molecular Formula C14H26N2O3
Molecular Weight 270.373
CAS No. 2260917-54-0
Cat. No. B2500809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate
CAS2260917-54-0
Molecular FormulaC14H26N2O3
Molecular Weight270.373
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOC2(C1)CCC(CC2)N
InChIInChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-8-9-18-14(10-16)6-4-11(15)5-7-14/h11H,4-10,15H2,1-3H3
InChIKeyWGMBNLDUBIKMSC-YEORSEQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-Butyl 9-Amino-1-Oxa-4-Azaspiro[5.5]Undecane-4-Carboxylate (CAS 2260917-54-0): A Spirocyclic Building Block for Drug Discovery [1]


Tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate (CAS 2260917-54-0) is a heteroatom-rich spirocyclic amine building block featuring a rigid 1-oxa-4-azaspiro[5.5]undecane core. The scaffold combines a tetrahydrofuran-type oxygen heterocycle and a piperidine-type nitrogen heterocycle sharing a single quaternary spiro carbon, with a Boc-protected amine at position 4 and a primary trans-9-amino group. This compound belongs to the broader class of saturated spirocyclic scaffolds employed in medicinal chemistry to introduce three-dimensionality and modulate physicochemical properties of drug candidates [1]. The trans stereochemistry is explicitly specified for this CAS entry, which is critical for maintaining defined exit vector geometry in structure-based design .

1 Stereochemically defined trans-9-amino spirocyclic scaffold for SAR studies
2 Orthogonal Boc protection enables selective downstream functionalization
3 Heteroatom-rich 1-oxa-4-azaspiro[5.5]undecane core may modulate physicochemical properties

Why 1-Oxa-4-Azaspiro[5.5]Undecane Analogs Cannot Be Interchanged: Positional Isomer Sensitivity in Tert-Butyl 9-Amino-1-Oxa-4-Azaspiro[5.5]Undecane-4-Carboxylate [1]


Simple substructure searches for 'Boc-protected spirocyclic amine' return multiple positional isomers that are not functionally equivalent. The location of the amino group on the spiro[5.5]undecane framework significantly alters the basicity and, consequently, the ionization state at physiological pH. Specifically, moving the amino substituent from the 9-position to the 7-position lowers the predicted pKa by approximately 1.64 units . Such a difference directly impacts solubility, permeability, and target engagement. Similarly, the presence of the ring oxygen atom in the 1-oxa-4-aza scaffold imparts distinct polarity and hydrogen-bonding capacity absent in all-carbon 3-azaspiro[5.5]undecane analogs. Procurement of the incorrect regioisomer introduces an uncontrolled variable that invalidates structure-activity relationship (SAR) studies and pharmacokinetic profiling, as the compounds are neither physicochemical nor pharmacological equivalents [1].

7-Amino positional isomer Amine position shifts pKa significantly, altering ionization state at physiological pH and target interaction profile.
All-carbon spiro analog Replacing the 1-oxa-4-aza scaffold with a 3-azaspiro[5.5]undecane removes ring oxygen, changing hydrogen-bonding capacity and polarity.
Des-amino analog Absence of the primary 9-amine eliminates a key pharmacophore, altering intermolecular interaction potential.

Quantitative Differentiation Evidence for Tert-Butyl 9-Amino-1-Oxa-4-Azaspiro[5.5]Undecane-4-Carboxylate


Higher Amine Basicity Relative to 7-Amino Positional Isomer

The target 9-amino isomer exhibits a predicted pKa of 10.39 ± 0.20, indicating a more basic amine compared to the 7-amino positional isomer (CAS 1934279-32-9), which has a predicted pKa of 8.75 ± 0.20 . This 1.64 pKa unit difference is attributed to the altered through-bond distance from the electron-withdrawing oxygen and nitrogen atoms in the spirocyclic scaffold. At physiological pH (7.4), this shift has a profound effect on the ionization state: the 9-amino group is overwhelmingly protonated, while the 7-amino group exists in a significant neutral fraction. This directly impacts intermolecular interactions with biological targets .

Amine Basicity (pKa)
Source review
ΔpKa +1.64 units (9-NH₂ pKa 10.39 vs 7-NH₂ 8.75)
Ionization-state context may differ at pH 7.4
Predicted values; experimental verification advised
basicity ionization pKa

Enhanced Physicochemical Properties Conferred by the 9-Amino Substituent

The presence of the primary trans-9-amino group significantly alters bulk physicochemical properties compared to the unsubstituted parent scaffold (4-Boc-1-oxa-4-azaspiro[5.5]undecane, CAS 271245-38-6). The target compound has a notably higher predicted density (1.11 ± 0.1 g/cm³) and boiling point (380.5 ± 42.0 °C) compared to the comparator (density 1.06 g/cm³; bp 350.7 °C at 760 mmHg) . These increases are consistent with the added capacity for intermolecular hydrogen bonding via the primary amine, which is absent in the des-amino analog. The increased density also reflects the addition of the amino group's mass within a similar molecular volume.

Density & Boiling Point
Source review
Target: density 1.11 g/cm³, bp 380.5 °C vs Des-amino: 1.06 g/cm³, 350.7 °C
Intermolecular H-bonding capacity context
Predicted properties; handling and formulation context
density boiling point hydrogen bonding

Spirocyclic Scaffold Provides Lower Lipophilicity Compared to Monocyclic Counterparts [1]

While specific logD data for the target compound are not published, the fundamental advantage of introducing a heteroatom-substituted spirocyclic scaffold is well-documented in a systematic class-level study. Burkhard, Carreira, and colleagues demonstrated that heteroatom-substituted spiro[3.3]heptanes exhibit an average decrease in lipophilicity of ΔlogD ≈ -0.75 relative to their monocyclic piperidine, piperazine, or morpholine counterparts [1]. Furthermore, the related 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold, a regioisomer, was experimentally determined to have a logD7.4 of 0.99, a value described as 'unusually low' for inhibitors in its target class, confirming the polar nature of the oxa-azaspiro[5.5]undecane scaffold [1].

Lipophilicity (logD)
Class-level
Class ΔlogD ≈ -0.75 vs monocyclic; related scaffold logD₇.₄ = 0.99
Reported lower lipophilicity context
Class-level inference; compound-specific data advised
lipophilicity logD spiro[3.3]heptane

Improved Class-Level Metabolic Stability of Spirocyclic Systems [1]

The metabolic stability advantage of spirocyclic scaffolds over their monocyclic counterparts is a key differentiator. In the Carreira group's evaluation, most heteroatom-substituted spiro[3.3]heptanes demonstrated lower intrinsic clearance (CLint) in human liver microsome assays compared to their six-membered monocyclic analogs [1]. For instance, the tert-butyl carbamate spiro[3.3]heptane analog showed a solubility increase of roughly one order of magnitude compared to its monocyclic counterpart, while maintaining or improving metabolic stability. Extending this concept to the 1-oxa-4-azaspiro[5.5]undecane class is supported by the observation that spirocyclic surrogates for morpholine are 'much more metabolically stable' [1].

Metabolic Stability
Class-level
Spirocyclic class shows lower CLint in HLM assays vs monocyclic analogs
Supports metabolic stability screening
Class-level evidence; direct data for this scaffold limited
metabolic stability microsomal clearance CLint

Optimal Application Scenarios for Tert-Butyl 9-Amino-1-Oxa-4-Azaspiro[5.5]Undecane-4-Carboxylate


Fragment-Based Drug Discovery (FBDD) Requiring Precisely Oriented Primary Amine Pharmacophores [REFS-1]

The trans-9-amino group provides a well-defined exit vector from the spirocyclic scaffold. With its high predicted pKa of 10.39, the amine is fully protonated at physiological pH, enabling strong ionic interactions with aspartate or glutamate residues in target binding pockets. The orthogonal Boc protection at position 4 allows for selective functionalization after initial fragment elaboration, preserving the spirocyclic core's geometry and the amine's vector throughout structure-based optimization .

Lead Optimization Programs Targeting Improved Solubility and Metabolic Stability [REFS-1]

Replacing a flexible, lipophilic monocyclic piperidine or morpholine with the 1-oxa-4-azaspiro[5.5]undecane scaffold is a rational strategy to reduce logD (class average ΔlogD ≈ -0.75) and enhance aqueous solubility, as demonstrated by the Burkhard and Carreira studies . This scaffold swap is particularly beneficial for CNS or anti-infective programs where high lipophilicity contributes to off-target toxicity, hERG binding, or rapid metabolic clearance. The 1-oxa-4-aza heteroatom arrangement provides additional hydrogen-bond acceptor capacity for modulating target engagement.

Synthesis of PROTAC Linkers and Degrader Molecules Requiring Orthogonal Functionalization [REFS-1]

The combination of a Boc-protected secondary amine and a free primary amine on a rigid, saturated scaffold makes this compound a valuable intermediate for constructing proteolysis-targeting chimeras (PROTACs). The primary 9-amine can be selectively functionalized to attach the target protein ligand, while the 4-Boc group can be deprotected to conjugate the E3 ligase ligand. The spirocyclic linker ensures a defined, conformationally restricted spatial separation between the two warheads, which is critical for forming a productive ternary complex .

Stereochemically Defined Building Block Purchasing [REFS-1]

For medicinal chemistry groups requiring a single, defined enantiomer or diastereomer, this compound is explicitly specified as the trans isomer. Procurement of CAS 2260917-54-0 ensures the correct stereochemistry, avoiding the biological ambiguity and wasted resources associated with racemic or cis-contaminated material. The predicted physicochemical properties (bp, density, pKa) serve as additional identity verification checks upon receipt, complementing standard analytical techniques such as NMR and LCMS .

Application
Selection Property
Validation Focus
Fragment-based drug discovery
Trans-9-amino exit vector geometry
Ionization-state context for target binding
Lead optimization programs
Reported lower lipophilicity class attribute
Solubility and microsomal stability screening
PROTAC linker synthesis
Orthogonal Boc/primary amine functionality
Selective deprotection and linker geometry
Stereochemically defined building block
Trans isomer explicitly specified (CAS 2260917-54-0)
Stereochemical identity verification
Quote Request

Request a Quote for Tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.